4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCKLOJUPSPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-chlorobenzonitrile with piperidine under specific conditions to form the intermediate 4-(2-chlorophenyl)piperidine. This intermediate is then subjected to further reactions to introduce the amine group, resulting in the formation of 4-(2-Chlorophenyl)piperidin-4-amine. The final step involves the conversion of this compound into its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amine compounds, and substituted derivatives where the chlorine atom is replaced by other functional groups .
Scientific Research Applications
Chemical Overview
- Chemical Formula : C₁₁H₁₇Cl₂N₂
- Molecular Weight : Approximately 283.6251 g/mol
- CAS Number : 1707713-77-6
- Structure : The compound features a piperidine ring substituted with a 2-chlorophenyl group, enhancing its solubility and stability.
Cancer Research and Therapeutics
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride has been investigated for its potential as a selective inhibitor of Protein Kinase B (PKB or Akt), which plays a critical role in cell growth and survival signaling pathways. Similar compounds have demonstrated the ability to modulate biomarkers of PKB signaling in vivo, showing promise in inhibiting tumor growth in preclinical models.
- Experimental Procedures : Optimization of lipophilic substitutions has led to the development of ATP-competitive inhibitors with significant selectivity for PKB over PKA, indicating a targeted approach to cancer therapy.
Neuropharmacology
Due to its structural similarities with other piperidine derivatives, this compound may interact with neurotransmitter systems, making it a candidate for studies related to neurological disorders. Research into piperidine derivatives has shown that they can modulate neurotransmitter activity, suggesting potential applications in treating conditions like depression or anxiety.
Pharmaceutical Industry
Piperidine derivatives are crucial in drug design, contributing to over twenty classes of pharmaceuticals. The unique structure of this compound positions it as a valuable building block in the synthesis of novel therapeutic agents. Its dihydrochloride form enhances solubility, making it suitable for various biological applications.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Chlorophenyl vs. Chlorobenzyl Derivatives
- 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride: Direct attachment of the 2-chlorophenyl group to the piperidine ring.
- 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride : Incorporates a methylene bridge (benzyl group) between the piperidine and chlorophenyl moieties. This increases lipophilicity (logP) compared to the phenyl analog, which may enhance membrane permeability but reduce aqueous solubility .
Positional Isomerism (Ortho vs. Para Substituents)
- Para-substituted analogs often exhibit higher receptor-binding affinity in kinase inhibitors due to optimized spatial orientation .
- 4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride : Methoxy groups are electron-donating, increasing the electron density of the aromatic ring. This contrasts with chloro’s electron-withdrawing nature, which may alter interactions with target proteins (e.g., serotonin or dopamine receptors) .
Functional Group Modifications
Nitro-Substituted Derivatives
- 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride : The nitro group is a strong electron-withdrawing substituent, significantly reducing the amine’s basicity. Such compounds are often intermediates in the synthesis of bioactive molecules but may carry higher toxicity risks due to nitro group metabolism .
Alkyl and Aryl Modifications
- N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride : Methylation of the amine reduces polarity, enhancing blood-brain barrier penetration. This modification is common in CNS-targeting drugs (e.g., antipsychotics) .
- N-Phenylpiperidin-4-amine hydrochloride : Lacks a chloro substituent, serving as a baseline for evaluating the chloro group’s impact. The phenyl group alone provides moderate lipophilicity, but absence of electronegative substituents may limit target specificity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the chemical formula C₁₁H₁₇Cl₂N₂ and a molecular weight of approximately 283.6251 g/mol. The presence of the dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological applications.
While specific mechanisms of action for this compound are not extensively documented, its structural similarities to other piperidine derivatives suggest interactions with neurotransmitter systems and various receptors. Piperidine derivatives are known to modulate neurotransmitter activity and interact with specific enzymes, indicating potential pathways through which this compound may exert its biological effects.
1. Anticancer Activity
Research indicates that this compound may serve as a selective inhibitor of certain enzymes involved in cancer signaling pathways. For instance, studies have highlighted its potential as an inhibitor of the NEDD8 Activating Enzyme (NAE), which plays a crucial role in cancer cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits NEDD8 Activating Enzyme; potential for treating various cancers |
| Neuropharmacology | May interact with neurotransmitter systems; further studies needed |
| Antimicrobial | Investigated for antimicrobial properties; ongoing research |
| Enzyme Inhibition | Potential selective inhibition of key enzymes involved in cellular processes |
2. Neuropharmacological Potential
Given its structural characteristics, the compound is also being investigated for its neuropharmacological properties. Similar piperidine compounds have shown efficacy in modulating neurotransmitter systems, suggesting that this compound may influence neurological pathways .
3. Antimicrobial Properties
Preliminary studies have indicated that this compound might exhibit antimicrobial and antiviral properties, although detailed mechanisms and efficacy data are still under investigation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method starts with 4-piperidone reacting with 2-chlorobenzyl chloride under basic conditions to yield the desired piperidine derivative. Subsequent purification processes such as crystallization or chromatography are employed to isolate the dihydrochloride salt form.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to this compound:
- Inhibition Studies : Research has demonstrated that related compounds can inhibit key kinases involved in cancer signaling pathways, showing promise as anticancer agents .
- Pharmacokinetics : Studies on similar piperidine derivatives have revealed challenges such as rapid clearance and low oral bioavailability, which are critical factors for their therapeutic efficacy .
- Structure-Activity Relationships (SAR) : Investigations into the SAR have identified critical substituents that enhance selectivity and potency against specific biological targets, providing insights into optimizing this compound for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride, and how can purity be maximized?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-chlorophenylmagnesium bromide with a protected piperidin-4-amine precursor under anhydrous conditions, followed by hydrochloric acid treatment to form the dihydrochloride salt . Key parameters include:
Q. How can structural ambiguities in this compound be resolved?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H and ¹³C NMR to confirm the piperidine ring conformation and 2-chlorophenyl substitution pattern (e.g., aromatic protons at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]+ at m/z 241.08) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
Q. What are the recommended storage conditions to ensure compound stability?
Store at −20°C in airtight, light-protected containers under inert gas (e.g., argon). The dihydrochloride salt is hygroscopic; equilibrate to room temperature before use to minimize hydrolysis. Stability studies show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s interaction with biological targets?
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to quantify affinity for serotonin or dopamine receptors .
- Enzyme inhibition studies : Test against monoamine oxidases (MAOs) via spectrophotometric monitoring of substrate conversion (e.g., kynuramine oxidation at λ = 316 nm) .
- Controls : Include positive controls (e.g., clorgyline for MAO-A) and validate results with siRNA knockdowns .
Q. What strategies address contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies include:
- Replicating studies under standardized conditions (e.g., 37°C in pH 7.4 buffer).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) that may interfere with activity .
- Dose-response curves : Confirm activity thresholds (e.g., IC50 values) across multiple cell lines .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to simulate binding to CYP450 isoforms (e.g., CYP3A4) and predict metabolic stability .
- ADME prediction : Software like SwissADME estimates logP (∼2.1), suggesting moderate blood-brain barrier permeability .
- In vitro validation : Test metabolic half-life in human liver microsomes with NADPH cofactors .
Methodological Challenges
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix effects : Plasma proteins can interfere with LC-MS/MS detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction .
- Sensitivity : Optimize MRM transitions (e.g., m/z 241 → 154) with a limit of quantification (LOQ) <10 ng/mL .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
